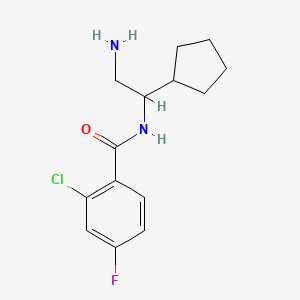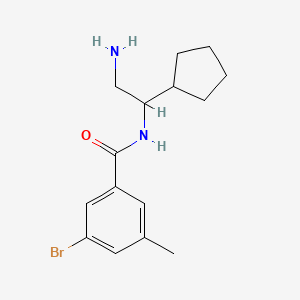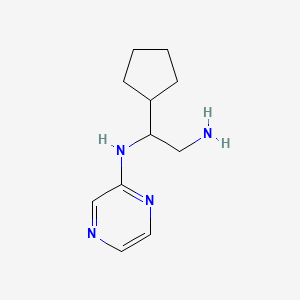
N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPP-115 is a derivative of a naturally occurring compound called vigabatrin, which is used to treat epilepsy. CPP-115 has been shown to have potential as a treatment for various neurological disorders, including addiction, depression, and anxiety. Its unique mechanism of action makes it an exciting area of research in the field of neuroscience.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme gamma-aminobutyric acid (GABA) transaminase, which breaks down GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can help to reduce anxiety, depression, and addiction.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels in the brain, it has been shown to increase the levels of other neurotransmitters, including dopamine and norepinephrine. It also has antioxidant properties, which may help to protect the brain from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPP-115 is that it has a unique mechanism of action that makes it an exciting area of research. However, one of the limitations is that it is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which means that it may need to be administered multiple times in order to have a therapeutic effect.
Zukünftige Richtungen
There are a number of future directions for research on CPP-115. One area of research is its potential as a treatment for depression. Studies have shown that it can increase the levels of certain neurotransmitters that are associated with mood regulation. Another area of research is its potential as a treatment for cognitive impairment. Studies have shown that it can improve memory and learning in animals. Additionally, there is potential for CPP-115 to be used in combination with other drugs to enhance their therapeutic effects.
In conclusion, CPP-115 is a chemical compound that has been the subject of numerous scientific studies due to its potential as a treatment for various neurological disorders. Its unique mechanism of action makes it an exciting area of research, and there are a number of future directions for research on this compound. While there are limitations to its use in lab experiments, its potential therapeutic benefits make it a promising area of research in the field of neuroscience.
Synthesemethoden
CPP-115 is synthesized by reacting 4-fluoro-2-methylbenzoic acid with N-(2-amino-1-cyclopentylethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been the subject of numerous scientific studies due to its potential as a treatment for various neurological disorders. One of the most promising areas of research is its potential as a treatment for addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animals addicted to cocaine, methamphetamine, and nicotine. It has also been shown to reduce alcohol consumption in rats.
Eigenschaften
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-10-8-12(16)6-7-13(10)15(19)18-14(9-17)11-4-2-3-5-11/h6-8,11,14H,2-5,9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFILBDYKVJRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NC(CN)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid](/img/structure/B6633919.png)
![2-[(4-Chloro-3-fluorobenzoyl)amino]acetic acid](/img/structure/B6633924.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)

![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)


![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)



